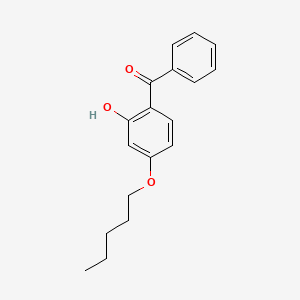
Benzophenone, 2-hydroxy-4-(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 2-hydroxy-4-(pentyloxy)-, is a derivative of benzophenone, a widely used organic compound. Benzophenones are known for their ability to absorb ultraviolet (UV) light, making them common ingredients in sunscreens and other cosmetic products. This particular compound, with its unique structure, offers specific properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2-hydroxy-4-(pentyloxy)-, typically involves the reaction of benzophenone with appropriate reagents to introduce the hydroxy and pentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by etherification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzophenone, 2-hydroxy-4-(pentyloxy)-, undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives with additional carbonyl groups, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzophenone, 2-hydroxy-4-(pentyloxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
Biology: Employed in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Utilized in the formulation of sunscreens, coatings, and plastics to enhance UV resistance
Mecanismo De Acción
The primary mechanism by which Benzophenone, 2-hydroxy-4-(pentyloxy)-, exerts its effects is through the absorption of UV light. This absorption leads to the excitation of the compound’s electrons, which can then transfer energy to other molecules, initiating various photochemical reactions. In biological systems, this can result in the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular repair mechanisms .
Comparación Con Compuestos Similares
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, similar UV-absorbing properties.
Benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid): Used in cosmetics, known for its water solubility and UV protection.
Benzophenone-8 (2,2’-dihydroxy-4-methoxybenzophenone): Similar structure with an additional hydroxyl group, used in various UV-protective formulations
Uniqueness: Benzophenone, 2-hydroxy-4-(pentyloxy)-, stands out due to its specific pentyloxy group, which can influence its solubility and interaction with other molecules. This unique structure can enhance its effectiveness in certain applications, such as in specialized coatings or advanced photodynamic therapies.
Propiedades
Número CAS |
83937-21-7 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(2-hydroxy-4-pentoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O3/c1-2-3-7-12-21-15-10-11-16(17(19)13-15)18(20)14-8-5-4-6-9-14/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Clave InChI |
LNNJJSNAJSNRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


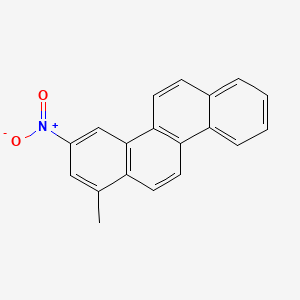
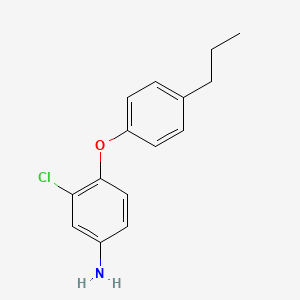
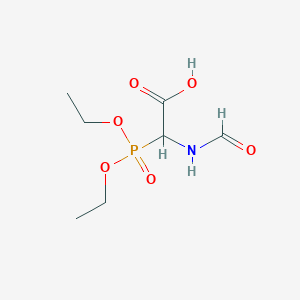

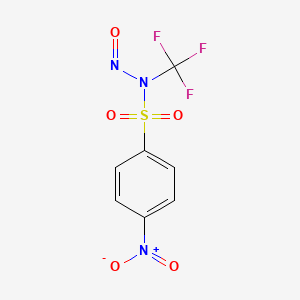
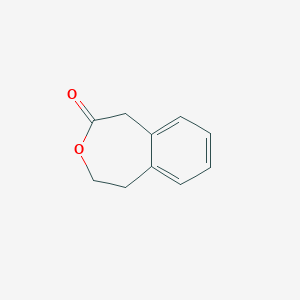
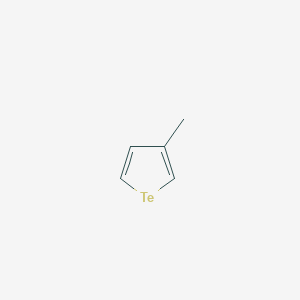
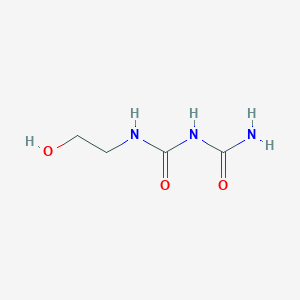
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
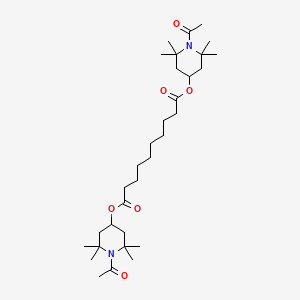
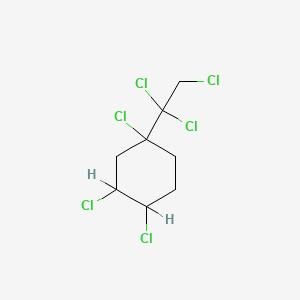
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
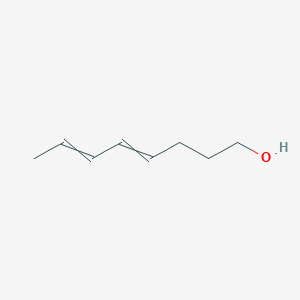
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
